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molecular formula C19H19NO B8476398 3-Methyl-1-(3-phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one CAS No. 62236-33-3

3-Methyl-1-(3-phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one

Cat. No. B8476398
M. Wt: 277.4 g/mol
InChI Key: GLOXWXXQUUHTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04153789

Procedure details

The procedure of Example 16 was repeated using 1.95 g of 3-phenylindoline and 1.5 g of 3,3-dimethylacryloyl chloride. In this way 1.6 g of the desired N-(3,3-dimethylacryloyl)-3-phenylindoline having a melting point of 97°-8° C. was obtained.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:16][C:17]([CH3:22])=[CH:18][C:19](Cl)=[O:20]>>[CH3:16][C:17]([CH3:22])=[CH:18][C:19]([N:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8]1)=[O:20]

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CNC2=CC=CC=C12
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(=CC(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CC(=O)N1CC(C2=CC=CC=C12)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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